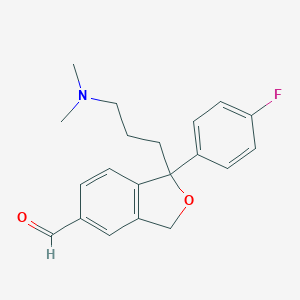

Citalopram Carboxaldehído

Descripción general

Descripción

Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . It is a racemic bicyclic phthalate derivate and is the only compound with a tertiary amine and 2 nitrogen-containing metabolites among all SSRIs . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .

Synthesis Analysis

The synthesis of citalopram involves many different reaction conditions, leading to the formation of different impurities and degradation products . A study investigated the RP-HPLC method for the separation of citalopram and its four impurities using statistical experimental design .Molecular Structure Analysis

Citalopram has a molecular weight of 324.3919 and a chemical formula of C20H21FN2O . A study introduced a carbon quantum dots (CQDs)-based optical nanosensor for rapid detection of citalopram .Chemical Reactions Analysis

The chemical reactions of citalopram have been studied using the RP-HPLC method for the separation of citalopram and its four impurities . The influence of different experimental conditions on the chromatographic behavior of citalopram and its four impurities was investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of citalopram have been analyzed using various techniques. The RP-HPLC method was used to investigate the separation of citalopram and its four impurities . The retention times of citalopram and its impurities, obtained with the developed HPLC method, were used in a quantitative structure retention relationship (QSRR) study .Aplicaciones Científicas De Investigación

Detección Óptica en Diagnóstico Clínico

Citalopram Carboxaldehído: se ha utilizado en el desarrollo de un nanosensor óptico basado en puntos cuánticos de carbono (CQDs) para la detección rápida de citalopram . Este enfoque innovador es particularmente útil en el diagnóstico clínico para monitorear los niveles de citalopram en muestras de plasma y orina de los pacientes, ofreciendo un método no invasivo para garantizar el monitoreo terapéutico de los medicamentos y el cumplimiento.

Análisis Farmacéutico

El compuesto juega un papel crucial en el análisis farmacéutico de citalopram, donde se utiliza como un estándar de referencia para el perfil de impurezas . Los métodos de Cromatografía Líquida de Alta Eficiencia (HPLC) se han optimizado utilizando this compound para garantizar la pureza y eficacia de citalopram como medicamento.

Estudios de Neurotransmisión

En neurociencia, this compound es significativo para estudiar la neurotransmisión de serotonina. Sirve como un compuesto modelo para comprender la farmacodinámica de citalopram, particularmente su papel en la inhibición de la recaptación de serotonina, que es un mecanismo clave en el tratamiento de la depresión .

Polímeros Impresos Molecularmente

El compuesto se ha utilizado para crear polímeros impresos molecularmente (MIPs). Estos polímeros tienen cavidades que son molecularmente complementarias a citalopram, lo que permite la unión y detección selectivas, lo que tiene implicaciones tanto en el monitoreo terapéutico de medicamentos como en el análisis forense .

Investigación del Transportador de Serotonina

Ayuda en la investigación del transportador de serotonina, una proteína a la que se dirige el citalopram. Comprender la interacción entre this compound y este transportador puede conducir a conocimientos sobre el tratamiento de diversos trastornos psiquiátricos .

Control de Calidad en la Fabricación

Por último, en la fabricación de productos farmacéuticos, this compound se utiliza en los procesos de control de calidad para garantizar que los principios activos farmacéuticos cumplan con los estándares necesarios de seguridad y eficacia .

Mecanismo De Acción

Target of Action

Citalopram Carboxaldehyde, also known as Citalopram, primarily targets the serotonin transporter (SERT) . SERT is a protein that regulates the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Citalopram interacts with its target, SERT, by binding to it and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and enhance serotonergic neurotransmission . This potentiation of serotonergic activity in the central nervous system (CNS) is thought to be responsible for the antidepressant effect of Citalopram .

Biochemical Pathways

The biochemical pathways affected by Citalopram involve the serotonergic system and various cellular signaling pathways. Citalopram’s inhibition of SERT leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic system . Additionally, research suggests that Citalopram may also affect cellular signaling pathways. For instance, it has been found to inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets .

Pharmacokinetics

Citalopram exhibits linear pharmacokinetics in the therapeutic dose range of 20–60 mg/day . Following oral administration, it is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .

Result of Action

The molecular and cellular effects of Citalopram’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and enhance serotonergic neurotransmission . Additionally, Citalopram has been found to have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Citalopram can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can affect the metabolism and efficacy of Citalopram . Additionally, factors such as age, liver function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of Citalopram .

Safety and Hazards

Citalopram is harmful if swallowed . It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . In case of eye contact, it is recommended to remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water .

Direcciones Futuras

Citalopram has been widely used to treat the symptoms of depression . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may focus on further understanding the molecular mechanisms underlying the antidepressant effects of citalopram and identifying objective biomarkers for antidepressant response .

Análisis Bioquímico

Biochemical Properties

Citalopram Carboxaldehyde interacts with various enzymes, proteins, and other biomolecules. It enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, Citalopram is the most selective toward serotonin reuptake inhibition .

Cellular Effects

Citalopram Carboxaldehyde has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction in immortalized mouse primary hippocampal cells .

Molecular Mechanism

The mechanism of action of Citalopram Carboxaldehyde is presumed to be related to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter .

Temporal Effects in Laboratory Settings

The effects of Citalopram Carboxaldehyde change over time in laboratory settings. More significant metabolic changes were found after 8 weeks than 4 weeks post baseline . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Citalopram Carboxaldehyde vary with different dosages in animal models. A single administration of Citalopram induced anxiogenic effects, while three administrations were sufficient to elicit anxiolytic effects .

Metabolic Pathways

Citalopram Carboxaldehyde is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 system. The formation of R/S-demethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

Citalopram Carboxaldehyde is transported and distributed within cells and tissues. It crosses the blood-brain barrier via a non-stereoselective, bidirectional and symmetrical carrier-mediated mechanism without influences of active efflux mechanisms or monoamine oxidases .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely to be found in various compartments within the cell .

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCGIVYWGYYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432376 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227954-87-2 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

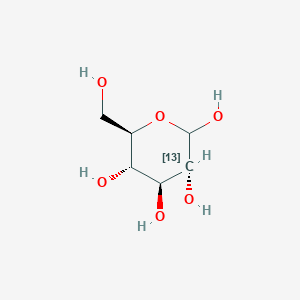

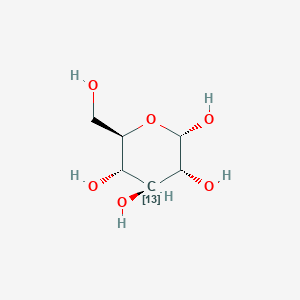

![D-[4-13C]Glucose](/img/structure/B118824.png)